molecular formula C32H27F3N8O3S B11062153 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11062153
M. Wt: 660.7 g/mol
InChI Key: WEKOVAGUOHTGOV-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the phenyl and methoxyphenyl groups via substitution reactions.
  • Formation of the triazole ring through cyclization.
  • Coupling of the pyrazole and triazole moieties.
  • Introduction of the sulfanyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives with comparable structures and properties. Examples include:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 4-methoxyphenyl-1H-pyrazole
  • 2-(trifluoromethyl)phenyl-1H-triazole

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C32H27F3N8O3S

Molecular Weight

660.7 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H27F3N8O3S/c1-19-28(30(45)43(41(19)2)21-9-5-4-6-10-21)36-27(44)18-47-31-40-39-29(42(31)26-12-8-7-11-23(26)32(33,34)35)25-17-24(37-38-25)20-13-15-22(46-3)16-14-20/h4-17H,18H2,1-3H3,(H,36,44)(H,37,38)

InChI Key

WEKOVAGUOHTGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4C(F)(F)F)C5=CC(=NN5)C6=CC=C(C=C6)OC

Origin of Product

United States

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